molecular formula C22H21BrO4 B12040684 isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate

isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B12040684
M. Wt: 429.3 g/mol
InChI Key: KVQPQQKXWHUYNN-JXMROGBWSA-N
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Description

Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, including bromination, esterification, and coupling reactions. The process begins with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by esterification to form the isopropyl ester group. The final step involves coupling the benzofuran core with the propenyl group using reagents such as palladium catalysts under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • Isopropyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
  • Isopropyl 6-bromo-2-methyl-5-((4-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate

Uniqueness

Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H21BrO4

Molecular Weight

429.3 g/mol

IUPAC Name

propan-2-yl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H21BrO4/c1-14(2)26-22(24)21-15(3)27-19-13-18(23)20(12-17(19)21)25-11-7-10-16-8-5-4-6-9-16/h4-10,12-14H,11H2,1-3H3/b10-7+

InChI Key

KVQPQQKXWHUYNN-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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